molecular formula C30H24ClN5OS B11669854 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11669854
M. Wt: 538.1 g/mol
InChI Key: WOCUFEFUWONNMA-RUMWWMSVSA-N
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Description

This compound belongs to the 1,2,4-triazole-acetohydrazide class, characterized by a triazole core substituted with a 4-chlorophenyl group at position 5 and a phenyl group at position 2. The acetohydrazide moiety is functionalized with a sulfanyl linker and a biphenyl-ethylidene group, forming a conjugated system.

Properties

Molecular Formula

C30H24ClN5OS

Molecular Weight

538.1 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C30H24ClN5OS/c1-21(22-12-14-24(15-13-22)23-8-4-2-5-9-23)32-33-28(37)20-38-30-35-34-29(25-16-18-26(31)19-17-25)36(30)27-10-6-3-7-11-27/h2-19H,20H2,1H3,(H,33,37)/b32-21+

InChI Key

WOCUFEFUWONNMA-RUMWWMSVSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Intermediate Synthesis: 2-(Biphenyl-4-yloxy)acetohydrazide

The synthesis begins with the preparation of 2-(biphenyl-4-yloxy)acetohydrazide, a key intermediate. p-Hydroxybiphenyl is reacted with ethyl chloroacetate in anhydrous acetone under reflux with potassium carbonate, yielding ethyl 2-(biphenyl-4-yloxy)acetate (75% yield, Rf = 0.64). Subsequent reflux with hydrazine monohydrate in ethanol produces the hydrazide derivative (90% yield, mp 165–167°C).

Thiosemicarbazide Formation

The hydrazide intermediate is condensed with 4-chlorophenyl isothiocyanate in absolute ethanol under reflux (4–6 hours) to form the corresponding thiosemicarbazide. This step typically achieves 80–85% yield, with purification via recrystallization from ethanol.

Cyclization to 3-Mercapto-1,2,4-triazole

Cyclization of the thiosemicarbazide is facilitated by triethylamine in ethanol under reflux (4–8 hours), yielding 5-(biphenyl-4-yloxy)methyl-4-(4-chlorophenyl)-3-mercapto-1,2,4-triazole (70–75% yield). The reaction mechanism involves intramolecular nucleophilic attack, followed by sulfur elimination (Table 1).

Table 1: Cyclization Conditions and Yields

CatalystSolventTime (h)Yield (%)
TriethylamineEthanol672
NaOHMeOH868

Sulfanylalkylation and Hydrazone Condensation

S-Alkylation of 3-Mercapto-triazole

The triazole’s mercapto group undergoes alkylation with 2-bromoacetohydrazide in ethanol using sodium methoxide as a base. Ultrasound-assisted synthesis reduces reaction time from 6 hours to 90 minutes, improving yields to 88%.

Hydrazone Formation

The final step involves condensation of the acetohydrazide intermediate with biphenyl-4-yl aldehyde in methanol under acidic catalysis (acetic acid, 2 hours). The (E)-isomer is preferentially formed (95% stereoselectivity), isolated via column chromatography (Rf = 0.45 in hexane:ethyl acetate).

Optimization Strategies

Solvent and Temperature Effects

Reflux in ethanol or methanol provides optimal results for cyclization and alkylation steps. Polar aprotic solvents like DMF reduce yields due to side reactions. Microwave-assisted synthesis (100°C, 30 minutes) enhances thiosemicarbazide formation (92% yield).

Catalytic Systems

  • Triethylamine vs. Piperidine : Triethylamine achieves higher cyclization yields (72% vs. 65%).

  • Copper-catalyzed Click Chemistry : For analogous triazoles, Cu(I) catalysts reduce reaction times by 50%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 8.35 (s, 1H, triazole-H), 7.6–7.2 (m, 13H, aromatic), 5.12 (s, 2H, OCH2), 2.26 (s, 3H, CH3).

  • IR : ν 3250 cm−1 (N–H), 1670 cm−1 (C=O), 1240 cm−1 (C–S).

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O = 70:30) confirms >98% purity for the final compound.

Challenges and Scalability

Purification Difficulties

The final hydrazone’s low solubility necessitates recrystallization from DCM/methanol (3:1). Column chromatography with silica gel (60–120 mesh) achieves >95% recovery.

Large-scale Synthesis

Pilot-scale reactions (1 mol) in ethanol show consistent yields (70–75%) with a 12-hour cycle time. Continuous flow systems are under investigation to enhance throughput .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and biphenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues differ in substituents on the triazole ring or the hydrazide moiety:

Compound Name Key Structural Differences Reference
N'-[(E)-(2-ethoxyphenyl)methylene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Replaces biphenyl-ethylidene with 2-ethoxybenzylidene, altering electronic and steric profiles.
N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Substitutes 4-chlorophenyl with 4-tert-butylphenyl, increasing lipophilicity.
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) Replaces 4-chlorophenyl with pyridine, introducing hydrogen-bonding capability.
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide Uses a 1,2,3-triazole core and carbothioamide group, differing in ring orientation and electronic properties.

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-chlorophenyl) : Enhance stability and modulate receptor binding via dipole interactions .
  • Biphenyl vs.
  • Triazole Core Modifications : 1,2,4-Triazoles generally exhibit higher metabolic stability than 1,2,3-triazoles due to reduced ring strain .
Physicochemical Properties
  • Hydrogen Bonding: The sulfanyl and hydrazide groups enable hydrogen-bond donor/acceptor interactions, critical for solubility and target binding. This contrasts with carbothioamide derivatives (), which prioritize sulfur-mediated interactions .
  • Crystallinity : Hydrogen-bonded networks in triazole derivatives (e.g., ) improve crystallinity and stability, though bulky biphenyl groups may reduce packing efficiency .

Biological Activity

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various studies and findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes or ketones. The presence of the triazole ring enhances the compound's biological profile by providing additional sites for interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of compounds containing triazole rings. For instance, derivatives similar to this compound have exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 mM
Compound BE. coli0.8 mM
N'-[(1E)...P. mirabilis1 mM

Cytotoxicity

The cytotoxic effects of related hydrazone derivatives have been evaluated against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For example, one study found that triazole-containing hydrazones significantly inhibited the growth of lung cancer cells (A549) with IC50 values indicating potent cytotoxicity .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the triazole moiety may inhibit enzymes critical for bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels.
  • DNA Interaction : Compounds with similar structures have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the effectiveness of triazole-based compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative similar to N'-[(1E)... demonstrated significant reduction in infection rates among patients with resistant bacterial strains.
  • Case Study 2 : Laboratory tests on cancer cell lines revealed that treatment with this class of compounds resulted in a marked decrease in cell viability compared to controls.

Q & A

Basic Synthesis and Optimization

Q: What are the optimal reaction conditions for synthesizing this compound, and how can purity be ensured? A: Synthesis involves a multi-step process:

  • Step 1: Condensation of biphenyl-4-yl ethylidene hydrazine with 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide in ethanol or DMF under reflux (80–90°C) for 6–8 hours .
  • Step 2: Catalytic use of acetic acid or p-toluenesulfonic acid (0.5–1.0 eq) to accelerate imine bond formation.
  • Purification: Recrystallization from ethanol:water (4:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.
  • Characterization: Confirm via 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm), IR (C=N stretch at ~1600 cm1^{-1}), and HRMS (calculated [M+H]+^+: 526.8 g/mol) .

Advanced Synthesis Challenges

Q: How can researchers resolve low yields during the final coupling step? A: Common issues and solutions:

Issue Potential Fix Mechanistic Insight
Incomplete imine formationIncrease reaction time (12–16 hrs) or use molecular sieves to absorb H2 _2O .Hydrazone formation is equilibrium-controlled; dehydration shifts equilibrium .
Side-product formationUse inert atmosphere (N2 _2) to prevent oxidation of sulfanyl groups .Sulfur-containing moieties are prone to oxidative dimerization .

Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the E-configuration of the hydrazone moiety? A:

  • 1H^1H-NMR: The hydrazone proton (N=CH) appears as a singlet at δ 8.3–8.5 ppm. Coupling constants (J > 12 Hz in 1H^1H-1H^1H COSY) confirm trans-configuration .
  • IR: Absence of N–H stretches (~3300 cm1 ^{-1}) confirms complete condensation .
  • X-ray crystallography: For unambiguous confirmation, grow single crystals in DMSO/ethyl acetate and refine using SHELXL (R-factor < 0.05) .

Biological Activity Contradictions

Q: How to reconcile discrepancies in reported antimicrobial activity (e.g., MIC values varying by >50% across studies)? A: Factors influencing variability:

  • Assay conditions: Adjust pH (7.4 vs. 6.8) to mimic physiological environments.
  • Structural analogs: Compare with derivatives (e.g., bromophenyl vs. chlorophenyl substitution) using SAR tables:
Substituent MIC (μg/mL) vs. S. aureus LogP
4-Cl-phenyl12.5 ± 2.13.8
4-Br-phenyl8.7 ± 1.54.2
Higher lipophilicity (LogP) correlates with enhanced membrane permeability .

Mechanistic Studies

Q: What computational methods are recommended to predict binding modes with bacterial enzyme targets? A:

  • Molecular docking: Use AutoDock Vina with PDB ID 1JIJ (E. coli dihydrofolate reductase). Key interactions:
    • Triazole sulfur with Met20 (2.9 Å).
    • Hydrazone carbonyl with NADPH (π-π stacking) .
  • DFT calculations: Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for nucleophilic attack sites .

Stability Under Physiological Conditions

Q: How does the compound degrade in simulated gastric fluid (SGF), and what modifications improve stability? A:

  • Degradation pathways: Hydrolysis of hydrazone bond at pH < 3 (half-life: 2.1 hrs in SGF).
  • Stabilization: Introduce electron-withdrawing groups (e.g., NO2_2) on the biphenyl ring to reduce hydrazone lability. Co-crystallization with cyclodextrins increases half-life to 8.5 hrs .

Advanced Analytical Validation

Q: How to validate a new HPLC method for quantifying this compound in biological matrices? A:

  • Column: C18 (5 μm, 250 × 4.6 mm).
  • Mobile phase: Acetonitrile:phosphate buffer (pH 6.0) (55:45).
  • Validation parameters:
    • Linearity (R2^2 > 0.999, 1–100 μg/mL).
    • LOD/LOQ: 0.3 μg/mL and 1.0 μg/mL.
    • Recovery: 98.5 ± 2.4% in plasma .

Toxicity Profiling

Q: What in vitro models are suitable for assessing hepatotoxicity? A:

  • HepG2 cells: IC50_{50} = 45 μM (72 hrs exposure).
  • Mechanism: ROS generation (2.5-fold increase vs. control) and mitochondrial membrane depolarization (JC-1 assay) .
  • Mitigation: Co-administration with N-acetylcysteine (5 mM) reduces toxicity by 60% .

Formulation Challenges

Q: How to enhance aqueous solubility for in vivo studies? A:

  • Nanoparticle encapsulation: Use PLGA-PEG (50:50) nanoparticles (size: 120 nm, PDI < 0.2) for 12-fold solubility increase.
  • Supersaturation: Amorphous solid dispersions with PVP-VA64 (1:1 ratio) achieve 8.5 mg/mL solubility .

Computational SAR Exploration

Q: Which substituents maximize kinase inhibitory activity based on QSAR models? A:

Position Substituent Predicted pIC50_{50}
Triazole C-54-F-phenyl7.2
Hydrazone3-OCH3 _3-phenyl6.8
3D-QSAR (CoMFA) shows steric bulk at triazole C-5 enhances affinity for ATP-binding pockets .

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